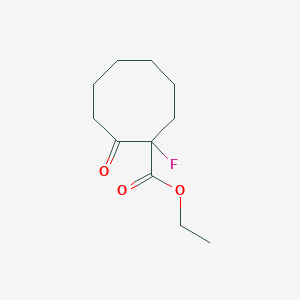
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate is an organic compound with a unique structure that includes a fluorine atom, a ketone group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate typically involves the fluorination of a cyclooctane derivative followed by esterification. One common method is the fluorination of cyclooctanone using a fluorinating agent such as Selectfluor. The resulting 1-fluoro-2-oxocyclooctanone is then esterified with ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors for phase-transfer catalysis has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ketone and ester groups can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclooctane-1-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 1-fluoro-2-oxocyclopentane-1-carboxylate: Has a smaller ring size, which can affect its chemical properties and applications.
Ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate: Similar structure but with a six-membered ring, leading to different steric and electronic effects .
This compound stands out due to its unique combination of functional groups and ring size, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17FO3 |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C11H17FO3/c1-2-15-10(14)11(12)8-6-4-3-5-7-9(11)13/h2-8H2,1H3 |
InChI Key |
UYMCHAKTOBUMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCCCC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)
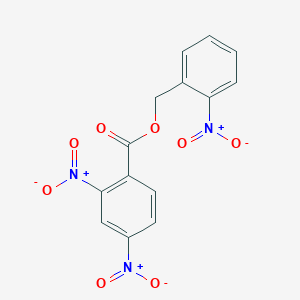
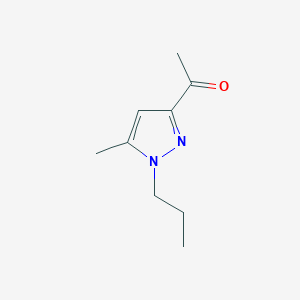
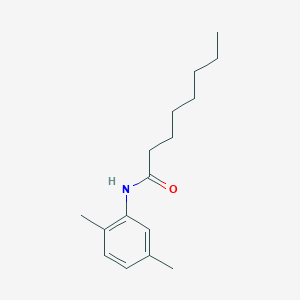
![2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide](/img/structure/B15045517.png)
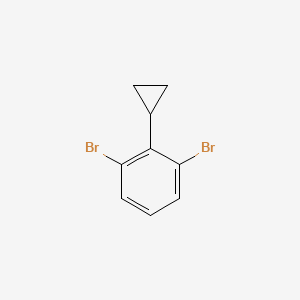
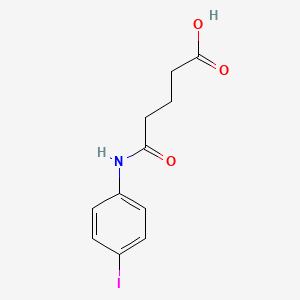
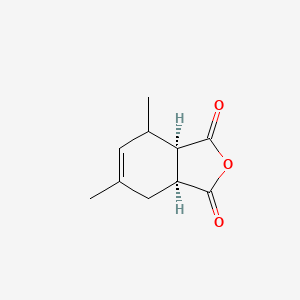
![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B15045542.png)
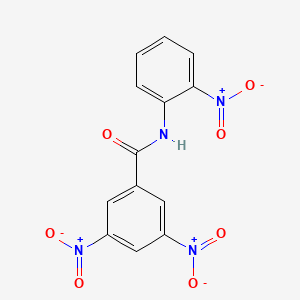
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15045555.png)

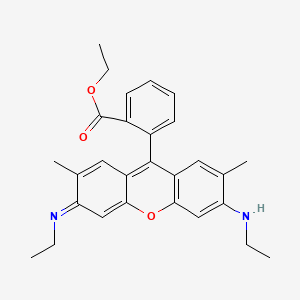
![1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B15045564.png)
